

# Lcq908 (Pradigastat): A Technical Guide on its Biological Activity and Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lcq908*

Cat. No.: *B610185*

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## Executive Summary

**Lcq908**, also known as Pradigastat, is a potent and selective small-molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme in the final step of triglyceride (TG) synthesis. By targeting this enzyme, particularly in the enterocytes of the small intestine, **Lcq908** effectively modulates the absorption of dietary fats and the subsequent formation of chylomicrons. This mechanism of action has positioned **Lcq908** as a therapeutic candidate for metabolic disorders characterized by hypertriglyceridemia, most notably Familial Chylomicronemia Syndrome (FCS). This document provides a comprehensive overview of the biological activity, mechanism of action, quantitative data, and experimental protocols associated with **Lcq908**, intended for a technical audience in the field of biomedical research and drug development.

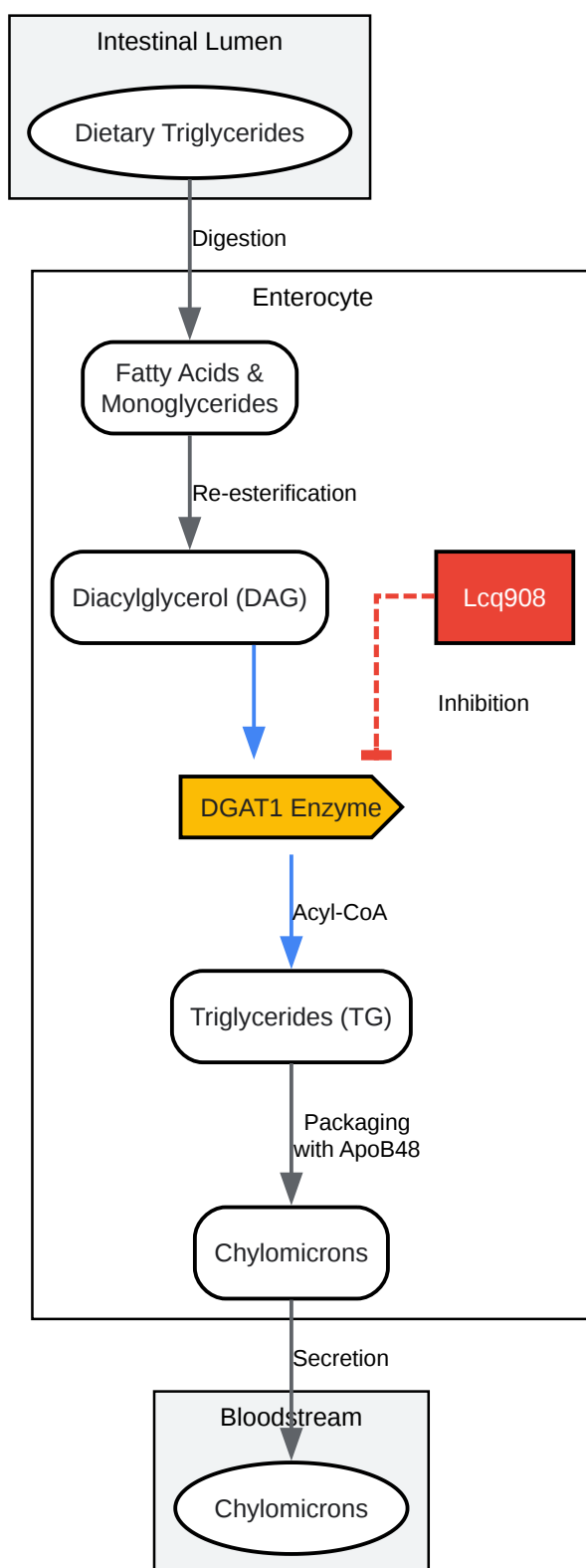
## Core Mechanism of Action

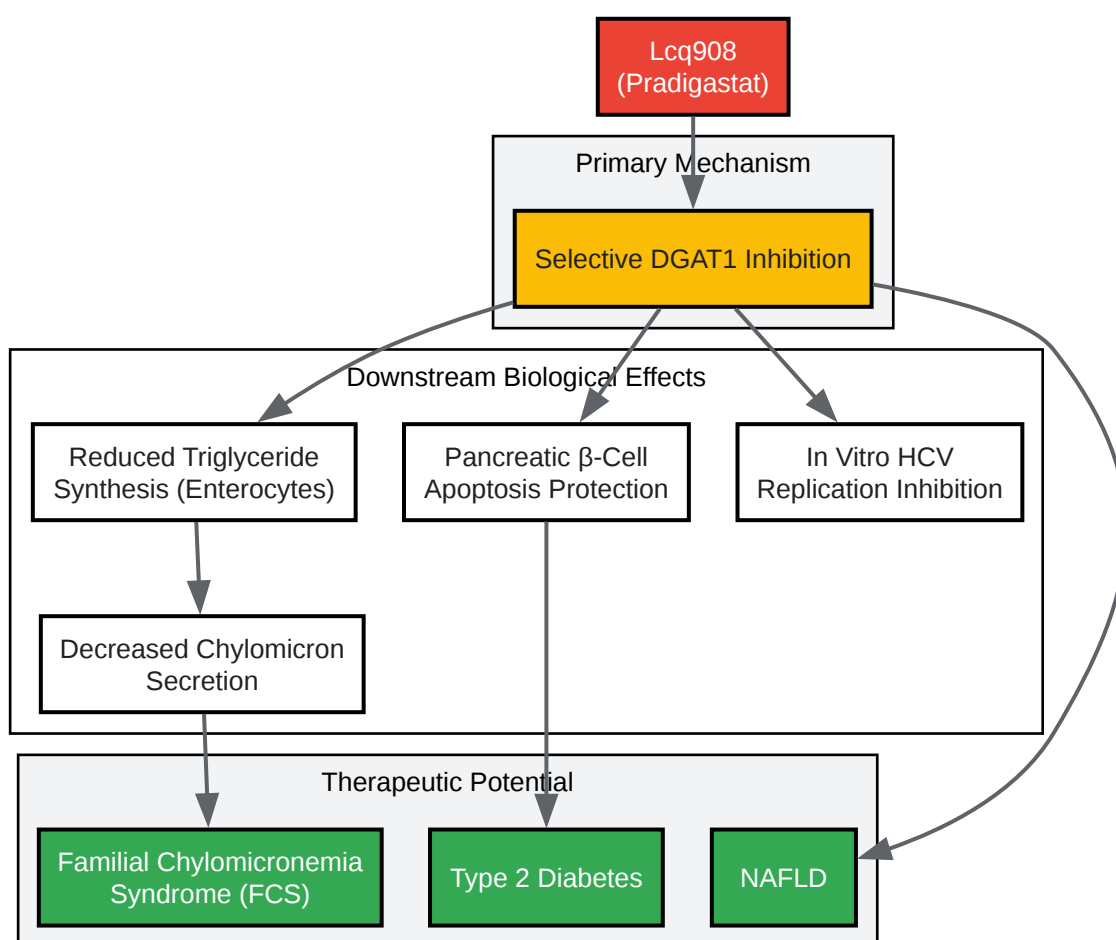
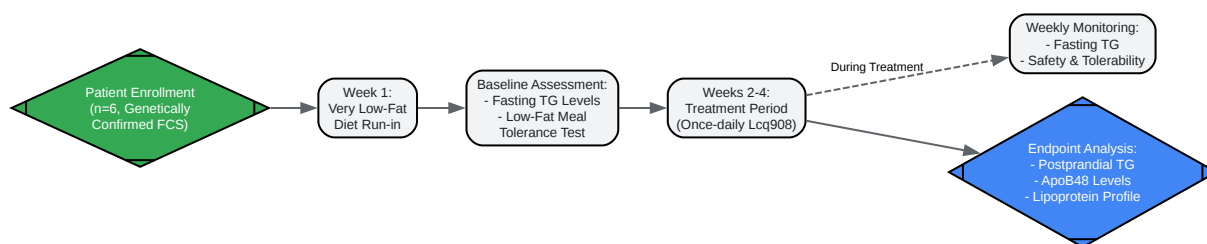
The primary biological activity of **Lcq908** is the selective inhibition of the enzyme Diacylglycerol Acyltransferase 1 (DGAT1).<sup>[1][2]</sup> DGAT1 catalyzes the final and committed step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.<sup>[1]</sup> This enzymatic activity is highly expressed in the small intestine, where it is essential for the absorption of dietary fat.<sup>[2]</sup> By inhibiting DGAT1, **Lcq908** reduces the synthesis of triglycerides in enterocytes, thereby decreasing the formation and secretion of

triglyceride-rich chylomicrons into the bloodstream.<sup>[2]</sup> This leads to a significant reduction in postprandial hypertriglyceridemia.<sup>[2]</sup>

## Signaling Pathway and Point of Intervention

The diagram below illustrates the triglyceride synthesis pathway within an intestinal enterocyte and highlights the specific point of intervention for **Lcq908**.





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## References

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